Hydrogen-Bond Donor Count and Physicochemical Differentiation from the Primary Amine Analog
The target compound possesses 2 hydrogen-bond donors (piperidine NH and alcohol OH), compared to 3 HBD for the primary amine analog 3-aminomethyl-3-hydroxypiperidine [1]. This reduction in HBD count predicts improved passive membrane permeability, as each additional HBD typically reduces permeability by approximately 10-fold [2]. The N-ethyl substitution also increases cLogP by an estimated +0.6 log units relative to the primary amine analog, shifting the compound into a more favorable lipophilicity range for CNS drug-like space (cLogP 0.5–1.5 vs. <0 for the primary amine) [3].
| Evidence Dimension | Hydrogen-bond donor count and estimated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | HBD = 2; cLogP estimated ~0.8 (based on fragment addition method) |
| Comparator Or Baseline | 3-Aminomethyl-3-hydroxypiperidine: HBD = 3; cLogP estimated ~0.0 to 0.2 |
| Quantified Difference | ΔHBD = -1; ΔcLogP ≈ +0.6 to +0.8 |
| Conditions | Computational estimation using Crippen fragment method; no experimental logP data available for either compound |
Why This Matters
For CNS-targeted fragment libraries, the reduced HBD count and moderate lipophilicity of the N-ethyl analog increase the probability of achieving brain penetration, making it a strategically superior choice over the primary amine for neuroscience-focused medicinal chemistry programs.
- [1] ChemSrc, 3-Aminomethyl-3-hydroxypiperidine (CAS 125033-42-3). Molecular formula C₆H₁₄N₂O, MW 130.19. View Source
- [2] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
- [3] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. Fragment-based cLogP estimation methodology. View Source
